methyl 3-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate
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Description
Methyl 3-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H17N7O4S2 and its molecular weight is 435.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the development and progression of certain types of cancer.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby disrupting the synthesis of estrogens .
Biochemical Pathways
The inhibition of aromatase leads to a decrease in estrogen levels. This can affect various biochemical pathways, particularly those involved in the growth and proliferation of estrogen-dependent cancer cells . The downstream effects include the suppression of cancer cell growth and proliferation .
Pharmacokinetics
These compounds are capable of forming hydrogen bonds with different targets, which can enhance their absorption and distribution, and potentially their bioavailability .
Result of Action
The result of the compound’s action is a promising cytotoxic activity against certain cancer cell lines . For example, some 1,2,4-triazole derivatives have shown cytotoxic activity against the Hela cell line .
Properties
IUPAC Name |
methyl 3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O4S2/c1-27-16(24)15-12(2-7-28-15)29(25,26)22-5-3-21(4-6-22)13-8-14(19-10-18-13)23-11-17-9-20-23/h2,7-11H,3-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGDGQSBIBQRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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